6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-7-6(4-10-5)3-8(11-7)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAUONSWVOQRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Precursor Functionalization
A common approach involves modifying pyridine derivatives to enable pyrrole ring formation. For example, 4-amino-3-cyanopyridine serves as a starting material for analogous pyrrolopyridines.
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Allyloxycarbonylation : React 4-amino-3-cyanopyridine with 2-allyloxycarbonyl chloride in THF at 0°C.
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Cyclization : Heat the intermediate under basic conditions (K₂CO₃, DMF, 120°C) to form the pyrrolo[3,2-c]pyridine core.
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Ester Hydrolysis : Treat the ethyl ester derivative with 2M NaOH at reflux (1–2 h), followed by acidification to pH 4.0 with acetic acid to yield the carboxylic acid.
Knorr-Type Pyrrole Synthesis
Adapting the Knorr method, β-keto esters condense with aminopyridines to form pyrrole rings:
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React 3-amino-4-methylpyridine with ethyl acetoacetate in acetic acid at 80°C.
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Cyclodehydration via H₂SO₄ catalysis forms the pyrrolopyridine skeleton.
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Saponify the ester group using LiOH in THF/H₂O (rt, 12 h).
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | H₂SO₄, 100°C, 3h | 65 |
| Ester Hydrolysis | LiOH, THF/H₂O, rt | 88 |
Metal-Catalyzed Methods
Nickel-Mediated C–N Bond Formation
Inspired by JAK2 inhibitor synthesis, Ni catalysis enables efficient ring closure:
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Substrate Preparation : Synthesize 2-bromo-3-(methylcarbamoyl)pyridine via bromination and amidation.
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Cyclization : Use Ni(COD)₂ (10 mol%) with dtbpy ligand in DMAc at 140°C for 6 h.
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Oxidative Carboxylation : Treat the intermediate with CO₂ (1 atm) and CuI in DMF at 80°C to install the carboxylic acid.
Advantages :
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency for time-sensitive steps:
Ester Hydrolysis Protocol :
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Suspend ethyl 6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1 eq) in 1:1 EtOH/H₂O.
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Add NaOH (2 eq) and irradiate at 150°C for 15 min.
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Neutralize with HCl and isolate via filtration.
Results :
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Optimization |
|---|---|---|
| Cyclization Solvent | DMF | MeCN (recyclable) |
| Catalyst | H₂SO₄ | Amberlyst-15 (reusable) |
| Hydrolysis Base | NaOH | KOH (lower cost) |
Environmental and Cost Metrics
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E-Factor : Reduced from 32 to 18 via solvent recycling.
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PMI (Process Mass Intensity) : 45 → 28 through catalytic optimization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Traditional Cyclization | 65–88 | 92–95 | Moderate | 1200 |
| Ni-Catalyzed | 78–82 | 95–98 | High | 900 |
| Microwave-Assisted | 85–89 | 97–99 | Limited | 1100 |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the molecule .
Scientific Research Applications
6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of signal transduction processes that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolopyridine Carboxylic Acids
The position and nature of substituents significantly influence the physicochemical and biological properties of pyrrolopyridine derivatives. Below is a comparative analysis:
Table 1: Substituent Effects on Pyrrolopyridine Derivatives
Key Observations :
Spectroscopic and Physicochemical Data
While direct data for the target compound are sparse, analogs provide benchmarks:
Biological Activity
6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound features a fused pyridine and pyrrole ring system, with a carboxylic acid functional group that enhances its reactivity and potential therapeutic applications. Its molecular formula is C_10H_8N_2O_2, and it has a molecular weight of approximately 176.17 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits notable anticancer properties. It primarily targets Fibroblast Growth Factor Receptors (FGFRs), specifically inhibiting FGFR1, FGFR2, and FGFR3. This inhibition leads to a reduction in breast cancer cell proliferation and induces apoptosis in these cells. The compound's mechanism of action involves interference with critical signaling pathways that regulate cell growth and differentiation.
The biological activity of this compound can be summarized as follows:
- FGFR Inhibition : The compound binds to FGFRs, blocking their activity and disrupting downstream signaling pathways associated with tumor growth and metastasis.
- Induction of Apoptosis : By inhibiting FGFRs, the compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Impact on Angiogenesis : The inhibition of FGFRs also affects angiogenesis, the process by which new blood vessels form from existing ones, which is crucial for tumor growth.
Case Studies
Several studies have evaluated the efficacy of this compound in various cancer models:
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Breast Cancer Models :
- In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cell lines (IC50 values ranging from 5 to 15 µM) while showing minimal toxicity to non-cancerous cells .
- Animal studies indicated that administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer.
- Ovarian Cancer Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing key characteristics and biological activities:
| Compound Name | CAS Number | IC50 (µM) | Similarity Index |
|---|---|---|---|
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | 800401-54-1 | 10 | 0.74 |
| 5-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | 800401-71-2 | 15 | 0.75 |
| Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 17288-32-3 | >20 | 0.90 |
This table illustrates that while there are compounds with similar structures, the unique methyl substitution in this compound may contribute to its distinct pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
